molecular formula C23H12N2O6S B4955665 (1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1H-benzo[cd]indole-6-sulfonate

(1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1H-benzo[cd]indole-6-sulfonate

Cat. No.: B4955665
M. Wt: 444.4 g/mol
InChI Key: RJQDULNVFJVKKH-UHFFFAOYSA-N
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Description

(1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1H-benzo[cd]indole-6-sulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of isoquinoline and indole, making it an interesting subject for research in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1H-benzo[cd]indole-6-sulfonate typically involves multi-step organic reactions. One common approach is to start with the respective isoquinoline and indole derivatives, followed by sulfonation and cyclization reactions under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability. The choice of solvents, temperature control, and reaction time are critical factors in achieving high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1H-benzo[cd]indole-6-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1H-benzo[cd]indole-6-sulfonate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for treating various diseases.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for use in high-performance materials.

Mechanism of Action

The mechanism of action of (1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1H-benzo[cd]indole-6-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1H-benzo[cd]indole-6-sulfonate: shares similarities with other sulfonated isoquinoline and indole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of isoquinoline and indole structures, along with the sulfonate group. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1H-benzo[cd]indole-6-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12N2O6S/c26-21-14-7-3-6-13-18(11-10-17(24-21)20(13)14)32(29,30)31-25-22(27)15-8-1-4-12-5-2-9-16(19(12)15)23(25)28/h1-11H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQDULNVFJVKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C4=C5C=CC=C6C5=C(C=C4)NC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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